potassium nitrite-15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

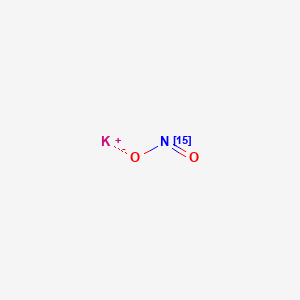

Potassium nitrite-15N is an inorganic compound enriched with the 15N isotope . It is a stable isotope of potassium nitrite, which is commonly used as a food preservative and a fertilizer. It is represented by the chemical formula K15NO2 .

Molecular Structure Analysis

The linear formula of potassium nitrite-15N is K15NO2 . It has a molecular weight of 86.10 . The SMILES string representation of its structure is [O-]15N+=O .Chemical Reactions Analysis

Potassium nitrite-15N is used to successfully follow the uptake of fertilizer N by crops and retention of fertilizer N in soil organic matter . It is also used as a tracer in studies related to nitrogen dynamics in soil and water ecosystems .Physical And Chemical Properties Analysis

Potassium nitrite-15N is a yellowish-white crystalline and deliquescent powder . It is soluble in water, alcohol, and liquid ammonia . It has a molecular weight of 86.07 by atom % calculation and a melting point of 350°C (dec.) (lit.) .Scientific Research Applications

1. Tracing Nitrogen Dynamics in Soil and Water Systems

Potassium nitrate labeled with 15N, including impurities like nitrite, is commonly used as a tracer in studies related to nitrogen dynamics in soil and water ecosystems. A method involving UV light and TiO2 catalysts has been developed to remove nitrite impurities from these solutions, ensuring accurate tracing results (Malone & Stevens, 1998).

2. Understanding Rumen Microbiota

15N tracer methods have been used to study the dissimilatory reduction of nitrate and nitrite by the rumen microbiota in cows, providing insights into how these processes contribute to the nitrogen cycle within the rumen ecosystem (Kaspar & Tiedje, 1981).

3. Investigating Nitrate and Nitrite Metabolism in Livestock

Research involving intravenous dosing of sheep with 15N-labeled potassium nitrate and sodium nitrite has helped in understanding the absorption, metabolism, and excretion of these compounds through the gastrointestinal tract of sheep. This is vital for assessing the impact of dietary nitrate on livestock health and methane production (Villar et al., 2021).

4. Assessing Nitrite and Nitrate Toxicity in Plant Growth

Studies using potassium nitrite and potassium nitrate have been crucial in comparing their effects on plant growth, particularly in maize. Such research helps in understanding how different nitrogen sources affect plant health and productivity (Samater, van Cleemput, & Ertebo, 1998).

Mechanism of Action

Safety and Hazards

Potassium nitrite-15N is considered hazardous. It may intensify fire as it is an oxidizer . It is toxic if swallowed . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

InChI |

InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1/i;1+1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNHTSHTPBPRFX-IEOVAKBOSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N](=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.097 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium nitrite-15N | |

CAS RN |

92937-66-1 |

Source

|

| Record name | 92937-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)

![2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one](/img/structure/B3306707.png)

![3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one](/img/structure/B3306716.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3306717.png)